molecular formula C10H8FN3O2 B12901465 6-Anilino-5-fluoropyrimidine-2,4(1H,3H)-dione CAS No. 105950-49-0

6-Anilino-5-fluoropyrimidine-2,4(1H,3H)-dione

Cat. No.: B12901465
CAS No.: 105950-49-0
M. Wt: 221.19 g/mol
InChI Key: VQTFTCIDQPCDHI-UHFFFAOYSA-N
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Description

5-Fluoro-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and are integral components of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione typically involves the nucleophilic aromatic substitution (SNAr) reaction. One common method involves the reaction of 5-fluorouracil with aniline under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Aniline in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

5-Fluoro-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an inhibitor of certain enzymes and receptors.

    Medicine: Investigated for its anticancer properties and potential use in chemotherapy.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A well-known anticancer agent with a similar pyrimidine structure.

    6-Aminopyrimidine-2,4-dione: Another pyrimidine derivative with potential biological activity.

    Phenylpyrimidine derivatives: A class of compounds with diverse biological activities.

Uniqueness

5-Fluoro-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both fluorine and phenylamino groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the phenylamino group contributes to its biological activity.

Properties

CAS No.

105950-49-0

Molecular Formula

C10H8FN3O2

Molecular Weight

221.19 g/mol

IUPAC Name

6-anilino-5-fluoro-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C10H8FN3O2/c11-7-8(13-10(16)14-9(7)15)12-6-4-2-1-3-5-6/h1-5H,(H3,12,13,14,15,16)

InChI Key

VQTFTCIDQPCDHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=O)NC(=O)N2)F

Origin of Product

United States

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